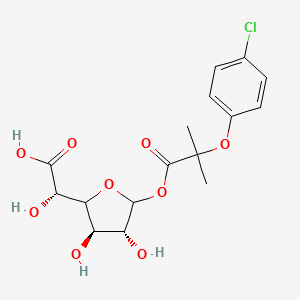
Clofibric furanoglucuronate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clofibric furanoglucuronate is a derivative of clofibric acid, which is a biologically active metabolite of the lipid-lowering drug clofibrate. Clofibric acid is known for its role in reducing elevated serum lipids and has been detected in various aquatic environments due to its persistence and potential ecological impact . This compound, as a conjugate of clofibric acid, is of interest in pharmaceutical and environmental studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of clofibric furanoglucuronate typically involves the conjugation of clofibric acid with glucuronic acid derivatives. The reaction conditions often include the use of catalysts and specific pH conditions to facilitate the conjugation process. For instance, the esterification of clofibric acid with glucuronic acid can be achieved using acidic catalysts under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) techniques are common in the purification and quantification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Clofibric furanoglucuronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites, which are often studied for their environmental impact.
Reduction: Reduction reactions can convert this compound back to its parent compound, clofibric acid.
Substitution: Substitution reactions involving the glucuronate moiety can lead to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxymonosulfate (PMS) and other advanced oxidation processes (AOPs).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core structure of this compound .
Wissenschaftliche Forschungsanwendungen
Clofibric furanoglucuronate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of glucuronate conjugates in various chemical reactions.
Biology: The compound is studied for its interactions with biological systems, particularly its role in lipid metabolism and its potential effects on aquatic organisms.
Medicine: Research focuses on its pharmacokinetics and potential therapeutic applications, especially in lipid-lowering treatments.
Industry: It is used in environmental studies to assess the impact of pharmaceutical contaminants in water bodies and to develop remediation strategies .
Wirkmechanismus
Clofibric furanoglucuronate exerts its effects primarily through its interaction with lipid metabolism pathways. The compound increases the activity of extrahepatic lipoprotein lipase, thereby enhancing the lipolysis of lipoprotein triglycerides. This leads to the degradation of chylomicrons and the conversion of very low-density lipoproteins (VLDLs) to low-density lipoproteins (LDLs), and subsequently to high-density lipoproteins (HDLs). The molecular targets involved include peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Clofibric furanoglucuronate can be compared with other fibric acid derivatives such as:
Clofibric Acid: The parent compound, known for its lipid-lowering properties.
Fenofibric Acid: Another fibric acid derivative with similar lipid-lowering effects but different pharmacokinetic properties.
Gemfibrozil: A fibric acid derivative with a distinct mechanism of action and clinical applications
Uniqueness: this compound is unique due to its glucuronate conjugation, which affects its solubility, bioavailability, and metabolic pathways. This conjugation also influences its environmental persistence and potential ecological impact .
Eigenschaften
CAS-Nummer |
80106-54-3 |
|---|---|
Molekularformel |
C16H19ClO9 |
Molekulargewicht |
390.8 g/mol |
IUPAC-Name |
(2S)-2-[(3R,4R)-5-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C16H19ClO9/c1-16(2,26-8-5-3-7(17)4-6-8)15(23)25-14-10(19)9(18)12(24-14)11(20)13(21)22/h3-6,9-12,14,18-20H,1-2H3,(H,21,22)/t9-,10-,11+,12?,14?/m1/s1 |
InChI-Schlüssel |
SQRMJHLEXPNYKB-SBYJBXFWSA-N |
Isomerische SMILES |
CC(C)(C(=O)OC1[C@@H]([C@H](C(O1)[C@@H](C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(C)(C(=O)OC1C(C(C(O1)C(C(=O)O)O)O)O)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


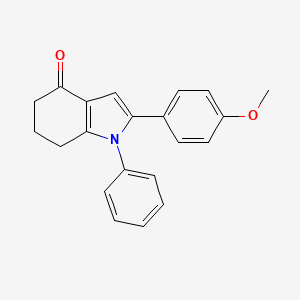
![N'-(3-methylsulfonyl-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)ethane-1,2-diamine;2,4,6-trinitrophenol](/img/structure/B14437473.png)
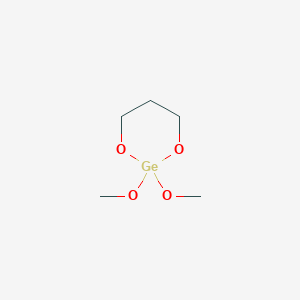
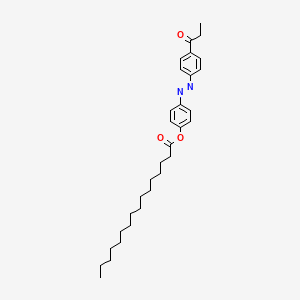
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
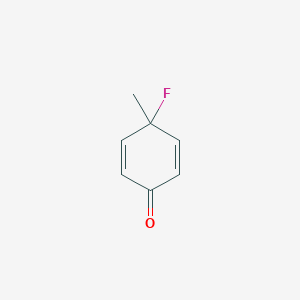
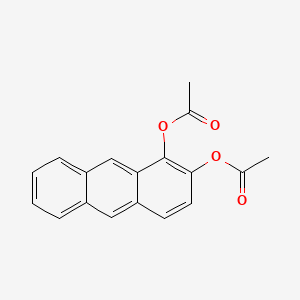
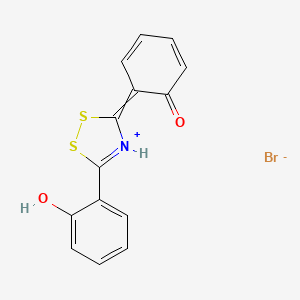
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)
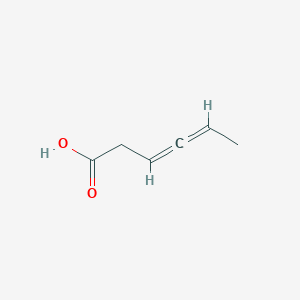
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14437509.png)


